

Ac-VAD-CHO: A Comparative Guide to its Specificity Across the Caspase Family

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Compound of Interest

Compound Name: Ac-VAD-CHO

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This guide provides a comparative analysis of the caspase inhibitor **Ac-VAD-CHO**, offering insights into its specificity profile across the caspase family. While widely recognized as a broad-spectrum, or pan-caspase inhibitor, a detailed quantitative comparison of its inhibitory activity against all caspases is not extensively documented in a single, publicly available source. To address this, we present the available data for **Ac-VAD-CHO** and contrast it with structurally similar and more comprehensively characterized peptide aldehyde inhibitors. This comparative approach provides a valuable framework for interpreting experimental results and selecting appropriate tools for caspase research.

Understanding Caspase Inhibition by Ac-VAD-CHO

Caspases are a family of cysteine-aspartic proteases that play a critical role in the orchestrated processes of apoptosis (programmed cell death) and inflammation. They are broadly classified into three groups: initiator caspases (caspase-2, -8, -9, -10), executioner caspases (caspase-3, -6, -7), and inflammatory caspases (caspase-1, -4, -5).

Ac-VAD-CHO (N-Acetyl-Val-Ala-Asp-CHO) is a cell-permeable, reversible inhibitor of caspases. Its mechanism of action involves the formation of a covalent bond between its aldehyde group and the active site cysteine of the caspase, thereby blocking the enzyme's proteolytic activity. Although it is known to inhibit a wide range of caspases, its affinity for each varies.

Comparative Inhibitory Profile of Peptide Aldehydes

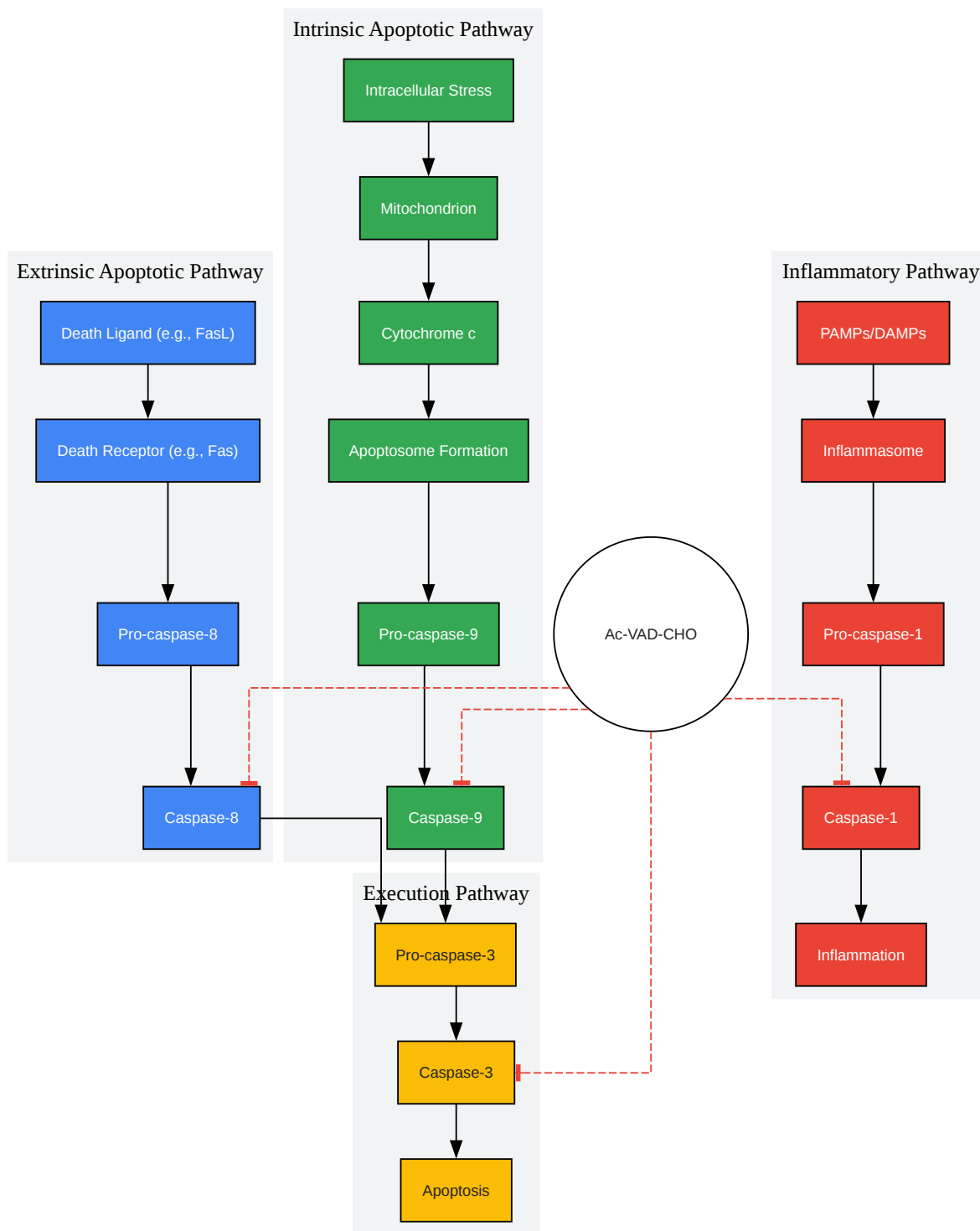
The following table summarizes the known inhibition constants (K_i) for **Ac-VAD-CHO** and provides a comparative look at other well-characterized peptide aldehyde inhibitors. This data is compiled from various sources and highlights the overlapping, yet distinct, specificity profiles of these compounds. The profile of related inhibitors can help to infer the likely potency of **Ac-VAD-CHO** against caspases for which specific data is not available.

Caspase Family	Target Caspase	Ac-VAD-CHO	Ac-DEVD-CHO	Ac-YVAD-CHO	Ac-VDVAD-CHO
Inflammatory	Caspase-1	Inhibitor	-	$K_i = 0.76 \text{ nM}$	-
Caspase-4	Inhibitor	-	$K_i = 163\text{-}970 \text{ nM}$	-	
Caspase-5	Inhibitor	-	$K_i = 163\text{-}970 \text{ nM}$	-	
Initiator	Caspase-2	Inhibitor	$K_i = 1.7 \text{ }\mu\text{M}$	$K_i > 10,000 \text{ nM}$	Potent Inhibitor
Caspase-8	Inhibitor	-	$K_i = 163\text{-}970 \text{ nM}$	-	
Caspase-9	Inhibitor	-	$K_i = 163\text{-}970 \text{ nM}$	-	
Caspase-10	Inhibitor	-	$K_i = 163\text{-}970 \text{ nM}$	-	
Executioner	Caspase-3	Inhibitor	$K_i = 0.23 \text{ nM}$ ^{[1][2]}	$K_i > 10,000 \text{ nM}$	$K_i = 6.5 \text{ nM}$ ^[3]
Caspase-6	Inhibitor	-	$K_i > 10,000 \text{ nM}$	-	
Caspase-7	Inhibitor	$K_i = 1.6 \text{ nM}$ ^[2]	$K_i > 10,000 \text{ nM}$	-	

Note: "Inhibitor" indicates that **Ac-VAD-CHO** is known to inhibit the specified caspase, but comprehensive, comparative quantitative data (K_i or IC_{50} values) from a single study is not available. The provided K_i values for other inhibitors offer a point of reference for potency and selectivity.

Caspase-Mediated Signaling Pathways and Points of Inhibition

As a pan-caspase inhibitor, **Ac-VAD-CHO** can intervene in the major signaling pathways that lead to apoptosis and inflammation. The diagram below illustrates the key caspases in these pathways and indicates the inhibitory action of **Ac-VAD-CHO**.



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Caption: **Ac-VAD-CHO** inhibits key caspases in the extrinsic, intrinsic, and inflammatory pathways.

Experimental Protocol: Determination of Caspase Inhibition Constant (K_i)

This protocol provides a generalized method for determining the inhibition constant (K_i) of **Ac-VAD-CHO** against a specific caspase using a fluorogenic substrate assay.

Materials:

- Purified, active recombinant human caspases
- Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
- **Ac-VAD-CHO** stock solution (dissolved in DMSO)
- 96-well, black, flat-bottom microplates
- Fluorometric microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a series of dilutions of **Ac-VAD-CHO** in Caspase Assay Buffer. Include a DMSO-only control.
 - Dilute the active caspase in cold Caspase Assay Buffer to a working concentration that yields a linear rate of substrate cleavage over the measurement period.
 - Dilute the fluorogenic substrate in Caspase Assay Buffer to a final concentration, typically at or below its K_m value.
- Assay Setup:

- To the wells of the 96-well plate, add the diluted **Ac-VAD-CHO** or DMSO vehicle control.
- Add the diluted active caspase to each well.
- Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction and Measurement:
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the plate in a fluorometric reader pre-set to 37°C.
 - Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Calculate the initial velocity (rate of fluorescence change) for each inhibitor concentration.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
 - Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([S]/K_m))$, where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the substrate.

Experimental Workflow



Caption: A typical workflow for determining the inhibitory constants of **Ac-VAD-CHO** against caspases.

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